Lipophilicity Advantage vs Non-Fluorinated Analog
The target compound exhibits a significantly higher calculated partition coefficient (cLogP) compared to its non-fluorinated analog, N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)acetamide. This difference arises from the replacement of the acetyl methyl group with a trifluoromethyl moiety, which substantially increases hydrophobicity, a key determinant of passive membrane permeability .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.18 |
| Comparator Or Baseline | N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)acetamide: cLogP = 1.95 |
| Quantified Difference | ΔcLogP = +1.23 (1.6-fold increase) |
| Conditions | cLogP values calculated using ChemAxon software for neutral species. |
Why This Matters
The 1.6-fold greater lipophilicity predicts superior passive membrane permeation, making the target compound a more suitable candidate for CNS or intracellular target programs where non-fluorinated analogs fail to achieve adequate bioavailability.
